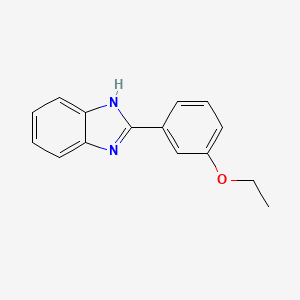

2-(3-ethoxyphenyl)-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(3-ethoxyphenyl)-1H-benzimidazole |

InChI |

InChI=1S/C15H14N2O/c1-2-18-12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,2H2,1H3,(H,16,17) |

InChI Key |

VUYYQKQCCPTNOP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Diversified Synthetic Routes to the 1H-Benzimidazole Core Structure

The construction of the 2-(3-ethoxyphenyl)-1H-benzimidazole core is predominantly achieved through the cyclocondensation of o-phenylenediamine (B120857) with a suitable C1 synthon. This fundamental transformation has been refined and diversified to enhance efficiency, yield, and environmental compatibility.

Condensation Reactions Utilizing o-Phenylenediamines with Aldehydes and Carboxylic Acids

The most traditional and widely employed method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids. nih.govslideshare.netyoutube.com In the context of this compound, this involves the reaction of o-phenylenediamine with either 3-ethoxybenzaldehyde (B1676413) or 3-ethoxybenzoic acid.

The reaction with 3-ethoxybenzaldehyde typically proceeds via an initial condensation to form a Schiff base intermediate. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole (B57391) ring. nih.govijariie.com Various oxidizing agents and conditions can be employed to facilitate this final step. nih.gov

Alternatively, the condensation with 3-ethoxybenzoic acid offers a more direct route, often requiring high temperatures or the presence of a strong acid catalyst to promote the dehydration and cyclization process. umich.edurasayanjournal.co.in Polyphosphoric acid (PPA) has been a common, albeit harsh, reagent for this transformation. umich.edu The choice between the aldehyde and carboxylic acid precursor often depends on the desired reaction conditions and the availability of the starting materials.

One-Pot Synthetic Protocols for Enhanced Efficiency

To streamline the synthesis of this compound and related derivatives, one-pot procedures have been developed. umich.edu These protocols combine multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying the purification process. A notable one-pot method involves the direct reaction of o-phenylenediamine with 3-ethoxybenzaldehyde in the presence of a catalyst that facilitates both the initial condensation and the subsequent oxidative cyclization. ijariie.com Such approaches often utilize milder and more environmentally benign reagents compared to traditional multi-step syntheses. umich.edu Some solvent-free methods, for instance, involve grinding the reactants together at elevated temperatures, offering a green and efficient alternative. umich.edu

Catalytic Approaches in Benzimidazole Synthesis

The development of catalytic systems has revolutionized the synthesis of benzimidazoles, offering milder reaction conditions, higher yields, and improved selectivity. Both heterogeneous and homogeneous catalysts have been successfully applied to the synthesis of 2-aryl-1H-benzimidazoles.

Application of Nanoparticle Catalysis (e.g., CdO NPs)

In recent years, nanoparticle catalysis has emerged as a powerful tool in organic synthesis. For the synthesis of benzimidazole derivatives, various nanocatalysts, including those based on cadmium oxide (CdO), have been explored. nih.govresearchgate.netresearchgate.net These catalysts offer a large surface area and high reactivity, often enabling reactions to proceed under milder conditions and with greater efficiency. nih.govresearchgate.net For instance, CdO nanoparticles have been utilized as a catalyst in the condensation of o-phenylenediamine with various aldehydes to produce 2-substituted benzimidazoles in high yields. researchgate.net The mechanism is believed to involve the Lewis acidic sites on the nanoparticle surface, which activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the diamine. nih.gov

Table 1: Examples of Nanoparticle Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Key Advantages |

| Cadmium Oxide (CdO) NPs | o-phenylenediamine, Aldehydes | High yields, Potential for milder conditions. researchgate.net |

| Gold (Au) NPs on TiO₂ | o-phenylenediamine, Aldehydes | Ambient temperature, High yields, Reusable catalyst. nih.govmdpi.comnih.gov |

| Fe₃O₄ Magnetic NPs | o-phenylenediamine, Aldehydes | Magnetically recoverable, Reusable. researchgate.net |

| ZnO NPs | o-phenylenediamine, Aldehydes | Ultrasound conditions, Short reaction times, Excellent yields. nih.gov |

Brønsted and Lewis Acid Catalysis (e.g., Boric Acid, Ammonium (B1175870) Salts, Amberlite IR-120 Resin)

Both Brønsted and Lewis acids have been extensively used to catalyze the synthesis of benzimidazoles. researchgate.netnih.gov These catalysts can activate the reactants and facilitate the key bond-forming steps.

Boric Acid: As a mild and environmentally benign Lewis acid, boric acid has been shown to effectively catalyze the condensation of o-phenylenediamines with carboxylic acids. epa.gov It is believed to activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the diamine. This method provides a valuable alternative to harsher acidic catalysts. epa.govrasayanjournal.co.in

Ammonium Salts: Ammonium salts, such as ammonium chloride, can act as a mild acidic catalyst in the synthesis of 2-arylbenzimidazoles from o-phenylenediamine and aldehydes. rasayanjournal.co.inresearchgate.netnih.gov The reaction is often carried out in a suitable solvent at room temperature or with gentle heating, providing good to excellent yields of the desired products. nih.gov The ammonium ion is thought to act as a Brønsted acid, protonating the aldehyde to enhance its electrophilicity. bohrium.comresearchgate.net

Amberlite IR-120 Resin: This strongly acidic cation-exchange resin serves as an efficient and recyclable heterogeneous catalyst for the synthesis of 2-arylbenzimidazoles. researchgate.nettandfonline.comresearchgate.net The reaction between o-phenylenediamine and aldehydes can be carried out in the presence of Amberlite IR-120 under various conditions, including at room temperature or with ultrasound or microwave irradiation, to afford high yields of the product. researchgate.netresearchgate.net The resin's solid nature allows for easy separation from the reaction mixture, simplifying the workup procedure and enabling its reuse. researchgate.nettandfonline.com

Table 2: Comparison of Brønsted and Lewis Acid Catalysts

| Catalyst | Type | Reactants | Reaction Conditions | Key Advantages |

| Boric Acid | Lewis Acid | o-phenylenediamine, Carboxylic Acids | Refluxing toluene | Mild, Environmentally benign, Tolerates acid-sensitive substrates. epa.gov |

| Ammonium Chloride | Brønsted Acid | o-phenylenediamine, Aldehydes | Room temperature in CHCl₃ | Inexpensive, Readily available, Mild conditions. nih.gov |

| Amberlite IR-120 | Brønsted Acid (Solid) | o-phenylenediamine, Aldehydes | Room temperature, Ultrasound/Microwave | Heterogeneous, Recyclable, High yields, Simple workup. researchgate.nettandfonline.comresearchgate.net |

Strategic Derivatization and Functionalization at Key Positions

Once the this compound core is synthesized, further derivatization and functionalization can be carried out to modify its properties. The primary sites for functionalization are the N-H of the imidazole (B134444) ring and potentially the phenyl rings.

Substitution at the N-1 position of the benzimidazole ring is a common strategy to introduce diverse functional groups. This can be achieved through various N-alkylation or N-arylation reactions. For instance, reaction with alkyl halides or other electrophiles in the presence of a base can lead to the formation of 1-substituted derivatives. The choice of the substituent can significantly influence the biological activity and physicochemical properties of the final compound.

Functionalization of the ethoxy group on the phenyl ring, for example, through ether cleavage followed by re-alkylation, could also provide a route to novel derivatives. Additionally, electrophilic substitution reactions on the aromatic rings are theoretically possible, although the reactivity will be influenced by the existing substituents.

N-Alkylation and N-Substitution Strategies

The nitrogen atoms of the benzimidazole ring, particularly the N-1 position, are common sites for substitution, significantly influencing the molecule's physicochemical and biological properties. nih.govacs.org N-alkylation introduces alkyl groups, which can enhance lipophilicity and modulate the compound's interaction with biological targets. nih.govacs.org

A variety of methods have been developed for the N-alkylation of 2-substituted benzimidazoles. One common approach involves the reaction of the parent benzimidazole with alkyl halides (such as ethyl bromide or C3-C7 bromides) in the presence of a base. nih.govresearchgate.net For instance, N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized using different alkyl bromides at room temperature. nih.gov The disappearance of the N-H proton signal in the 1H NMR spectra and the appearance of sp3 C-H stretching frequencies in the FTIR spectra confirm successful alkylation. acs.org Phase-transfer catalysts, like tetrabutylammonium (B224687) hydrogen sulfate, with an aqueous base such as potassium hydroxide, have also been employed to facilitate the alkylation of 2-substituted benzimidazoles with C3-C10 alkyl bromides. researchgate.net

Beyond simple alkylation, a range of other substituents can be introduced at the nitrogen atom. eurekaselect.comnih.gov These N-substitution reactions can involve reactions with aromatic halides, acid chlorides, and other electrophilic reagents to introduce aryl, acyl, and other functional groups, further diversifying the chemical space of benzimidazole derivatives. eurekaselect.comnih.gov The choice of substituent can be guided by the desired pharmacological profile, as different groups can impart distinct biological activities. nih.govnih.gov

Table 1: Examples of N-Alkylation/Substitution Reactions of Benzimidazoles

| Starting Material | Reagent | Conditions | Product | Reference |

| 2-(Substituted phenyl)-1H-benzimidazole | C3-C7 bromide | Room Temperature | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | nih.gov |

| 2-Substituted benzimidazole | C3-C10 alkyl bromides | Tetrabutylammonium hydrogen sulfate, 30% aq. KOH | N-alkylated-2-substituted benzimidazole | researchgate.net |

| 2-Aminobenzimidazole (B67599) | Aliphatic/Aromatic Halides, Acid Chlorides | Various | N-substituted-2-aminobenzimidazoles | eurekaselect.comnih.gov |

| 2-Substituted-1H-benzimidazole | Ethyl chloro benzoate | Anhydrous K2CO3, Dry Acetone, RT | Ethyl 2-substituted-1H-benzimidazol-1-yl-benzoate |

C2-Substitution with Aryl and Ethoxyphenyl Moieties and Analogues

The C2 position of the benzimidazole ring is a critical site for substitution, directly influencing the planarity and electronic properties of the heterocyclic system. The introduction of aryl groups, such as the 3-ethoxyphenyl moiety, is a key structural feature of many biologically active benzimidazoles. mdpi.comnih.gov

The most prevalent method for introducing a C2-aryl substituent is the condensation of an o-phenylenediamine with an aromatic aldehyde. researchgate.netresearchgate.net This reaction can be catalyzed by various reagents and conditions. For example, the synthesis of 2-arylbenzimidazoles has been achieved using ceric ammonium nitrate (B79036) (CAN) and hydrogen peroxide under solvent-free conditions. organic-chemistry.org This method is noted for its efficiency and tolerance of various functional groups on the aldehyde. organic-chemistry.org

The synthesis of analogues of this compound often involves varying the substituents on the C2-phenyl ring. This allows for the exploration of structure-activity relationships. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic nature of the entire molecule and its biological activity. The synthesis of 2-aryl-N-phenylbenzimidazoles bearing bromo- or iodo-substituents has been accomplished through the condensation of N-phenyl-o-phenylenediamine with the corresponding halogen-substituted benzaldehydes. mdpi.com

Recent advancements have also focused on the direct C2-allylation of benzimidazoles using 1,3-diene pronucleophiles in a copper-hydride catalyzed reaction, offering a novel approach to C-C bond formation at this position. nih.gov

Table 2: Synthesis of C2-Aryl Benzimidazole Analogues

| o-Phenylenediamine Derivative | Aldehyde/Carboxylic Acid | Catalyst/Conditions | Product | Reference |

| N-Phenyl-o-phenylenediamine | Halogen-substituted benzaldehyde | Sodium metabisulfite | Halogen-substituted 2-aryl-N-phenylbenzimidazoles | mdpi.com |

| o-Phenylenediamine | Aromatic aldehydes | Ceric ammonium nitrate, H2O2, solvent-free, 50°C | 2-Arylbenzimidazoles | organic-chemistry.org |

| o-Phenylenediamine | 3,5-Dinitrophenylbenzoic acid | Condensation | 2-(3,5-Dinitrophenyl)-1H-benzimidazole | nih.gov |

| N-OPiv benzimidazoles | 1,3-Dienes | CuH-catalysis | C2-allylated benzimidazoles | nih.gov |

Modifications on the Benzimidazole Fused Benzene (B151609) Ring

Functionalization of the fused benzene ring of the benzimidazole core provides another avenue for structural diversification and modulation of biological activity. nih.govnih.gov Substituents on this ring can influence the electronic properties, solubility, and metabolic stability of the compound.

A common strategy involves starting with a substituted o-phenylenediamine. For example, 4-chloro- or 4-nitro-o-phenylenediamine (B140028) can be used to synthesize 6-chloro- or 6-nitro-2-arylbenzimidazoles, respectively. nih.gov These substituents can then potentially be further modified.

Another approach involves the direct functionalization of the pre-formed benzimidazole ring system, although this can sometimes be challenging due to the fused ring's relative inertness. However, methods for the synthesis of benzimidazoles with substituents at the 5-position have been reported. For instance, the synthesis of 5-ethoxy-benzimidazole derivatives starts from the nitration of phenacetin. mdpi.com The resulting nitro group is then reduced to an amine, which is part of the o-phenylenediamine precursor for the benzimidazole ring formation. mdpi.com This allows for the introduction of an ethoxy group at the 5-position of the benzimidazole ring.

Modern Synthetic Techniques for Improved Yield and Selectivity

To overcome the limitations of traditional synthetic methods, such as harsh reaction conditions and long reaction times, modern techniques are increasingly being employed in the synthesis of this compound and its derivatives. daneshyari.comjocpr.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating. jocpr.comresearchgate.net The application of microwave irradiation in the synthesis of 2-arylbenzimidazoles has been extensively reviewed. researchgate.netscispace.com

The condensation of o-phenylenediamines with aromatic aldehydes or carboxylic acids is particularly amenable to microwave heating. daneshyari.comresearchgate.net For example, 2-arylbenzimidazoles have been synthesized from aromatic carboxylic acids and o-phenylenediamine under microwave irradiation in solvent-free conditions with catalytic amounts of acid. researchgate.net This method provides a simple and environmentally friendly route to these compounds. researchgate.net Microwave-assisted synthesis has also been utilized for the final cyclization step in multi-step syntheses of benzimidazole derivatives. jocpr.com Furthermore, the combination of microwave irradiation with solvent-free conditions or the use of green solvents enhances the eco-friendliness of the synthetic process. preprints.orgmdpi.com

Table 3: Microwave-Assisted Synthesis of Benzimidazoles

| Reactants | Catalyst/Conditions | Product | Reference |

| o-Phenylenediamine, Aromatic carboxylic acid | Acid catalyst, Solvent-free, MW | 2-Arylbenzimidazole | researchgate.net |

| o-Phenylenediamine, Aromatic aldehyde | Na2S2O5, MW | 2-Aryl-1H-benzimidazole | scispace.com |

| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 (1% mol), Solvent-free, MW | 1,2-Disubstituted benzimidazoles | mdpi.com |

| 2-(2-Methyl-1H-benzimidazol-1-yl)-acetohydrazide, Aldehydes | Glacial acetic acid, Ethanol, MW | Final benzimidazole derivative | jocpr.com |

Solvent-Controlled Reaction Environments (e.g., Aqueous Media)

The use of environmentally benign solvents, particularly water, is a key principle of green chemistry. researchgate.net Developing synthetic methods that proceed efficiently in aqueous media is a significant goal. While organic solvents are traditionally used in the synthesis of benzimidazoles, recent research has demonstrated the feasibility of using water as a reaction medium. researchgate.netresearchgate.net

The synthesis of 2-substituted benzimidazoles has been achieved in water, which acts as a green solvent. researchgate.net Interestingly, the choice of solvent can also control the selectivity of the reaction. For example, in some systems, switching from an aqueous medium to an aprotic solvent can lead to the formation of 1,2-disubstituted benzimidazoles as the major product instead of the 2-substituted derivative. researchgate.net This highlights the crucial role of the reaction environment in directing the outcome of the synthesis. The use of water as a solvent not only reduces the environmental impact but can also simplify the work-up procedure. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. One-dimensional and two-dimensional NMR techniques provide a wealth of information about the chemical environment, connectivity, and hybridization of atoms within the 2-(3-ethoxyphenyl)-1H-benzimidazole molecule.

One-Dimensional NMR (¹H and ¹³C) for Proton and Carbon Environments

One-dimensional NMR spectroscopy, specifically ¹H and ¹³C NMR, is instrumental in identifying the different proton and carbon environments within a molecule.

The ¹H NMR spectrum of a related compound, 2-ethyl-1H-benzo[d]imidazole, shows characteristic signals that help in assigning the protons of the benzimidazole (B57391) and the ethyl substituent. rsc.org For instance, the NH proton of the benzimidazole ring typically appears as a broad singlet at a high chemical shift (around 12.13 ppm in DMSO-d6), while the aromatic protons of the benzimidazole moiety appear as multiplets in the aromatic region (around 7.07-7.47 ppm). rsc.org The methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl group exhibit a quartet and a triplet, respectively, due to spin-spin coupling. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In 2-ethyl-1H-benzo[d]imidazole, the carbon of the C=N bond in the imidazole (B134444) ring resonates at a characteristic downfield shift (around 156.05 ppm). rsc.org The aromatic carbons of the benzimidazole ring and the carbons of the ethyl group also show distinct signals. rsc.org

Detailed ¹H and ¹³C NMR data for various benzimidazole derivatives have been reported, providing a basis for the structural confirmation of this compound. ias.ac.inrsc.orgrsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Benzimidazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 2-Ethyl-1H-benzo[d]imidazole rsc.org | DMSO-d6 | 12.13 (s, 1H, NH), 7.47-7.40 (dd, 2H), 7.07-7.09 (m, 2H), 2.83-2.78 (q, 2H), 1.31-1.28 (t, 3H) | 156.05, 141.02, 120.94, 115.38, 21.89, 12.14 |

| 2-Phenyl-1H-benzo[d]imidazole rsc.org | DMSO-d6 | 12.95 (s, 1H, NH), 8.20-8.17 (dd, 2H), 7.63-7.48 (m, 5H), 7.23-7.19 (m, 2H) | 151.14, 143.17, 130.10, 129.76, 128.86, 128.50, 127.36, 122.03 |

Two-Dimensional NMR (COSY, HMQC, HMBC, DEPT, APT) for Connectivity and Hybridization State

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton. youtube.com

DEPT (Distortionless Enhancement by Polarization Transfer) and APT (Attached Proton Test) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

For instance, in the analysis of 2-(2-(benzyloxy)-3-methoxyphenyl)-1H-benzimidazole, COSY, HMQC, and HMBC experiments were essential for the complete assignment of all proton and carbon signals. ugm.ac.idugm.ac.id The HMBC spectrum is particularly useful for identifying long-range correlations that confirm the connection between the benzimidazole ring and the substituted phenyl ring. youtube.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. researchgate.net For various benzimidazole derivatives, HRMS has been used to confirm their calculated molecular formulas. rsc.org For example, the calculated mass for the protonated molecule [M+H]⁺ of 2-(p-tolyl)-1H-benzimidazole is 209.1073, and the found mass was 209.1072, confirming the formula C₁₄H₁₃N₂. rsc.org Similarly, for 2-(4-chlorophenyl)-1H-benzimidazole, the calculated mass for [M+H]⁺ was 229.0527, and the found mass was 229.0523, corresponding to the formula C₁₃H₁₀ClN₂. rsc.org The mass spectrum of 2-(2-Methoxyphenyl)-1H-Benzimidazole shows a precursor m/z of 225.1022 for the [M+H]+ ion.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of a benzimidazole derivative typically shows characteristic absorption bands. For example, the N-H stretching vibration of the imidazole ring is observed as a broad band in the region of 3100-3500 cm⁻¹. rsc.orgrsc.org The C=N stretching vibration of the imidazole ring appears around 1610-1630 cm⁻¹. rsc.org The C-O-C stretching vibrations of the ethoxy group would be expected in the range of 1000-1300 cm⁻¹.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC)

Chromatographic techniques are indispensable tools in the synthesis and purification of benzimidazole derivatives, including this compound. These methods are routinely employed to monitor the progress of chemical reactions, assess the purity of the resulting products, and isolate the target compounds from reaction mixtures. Thin-Layer Chromatography (TLC) and column chromatography are the most commonly utilized techniques for these purposes.

The purity of synthesized benzimidazole compounds is frequently checked by TLC. nih.gov This technique offers a rapid and effective means of determining the number of components in a mixture. For visualization of the separated spots on a TLC plate, several methods can be used. Commonly, the plates are visualized under UV light. nih.gov In some cases, a chemical stain, such as a p-anisaldehyde/H2SO4 solution followed by heating, is used to reveal the spots. nih.gov

For the isolation and purification of benzimidazole derivatives, column chromatography is the method of choice. nih.gov This technique operates on a larger scale than TLC and allows for the separation of compounds based on their differential adsorption to a stationary phase, which is typically silica (B1680970) gel. nih.gov The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. The choice of eluent is often guided by preliminary TLC analysis.

In the synthesis of various substituted benzimidazoles, different solvent systems have been successfully employed for both TLC and column chromatography. For instance, a mixture of ethyl acetate (B1210297) and n-hexane is a common eluent system. nih.gov The ratio of these solvents is adjusted to achieve optimal separation. In one documented synthesis, a TLC system of ethyl acetate and n-hexane in a 3:5 ratio was used, while the subsequent column chromatography for purification utilized a 1:1 ratio of the same solvents. nih.gov In another instance, the mobile phase for TLC was a mixture of chloroform (B151607) and methanol (B129727) in a 9:1 ratio. The selection of the solvent system is tailored to the specific polarity of the benzimidazole derivative being purified.

The progress of the reaction to form the benzimidazole ring is often monitored by TLC. nih.gov The disappearance of the starting materials (e.g., o-phenylenediamine) and the appearance of the product spot on the TLC plate indicate the progression of the reaction. nih.gov Once the reaction is deemed complete, the crude product is typically subjected to column chromatography to yield the purified benzimidazole derivative. nih.gov

The following table summarizes various chromatographic conditions reported in the synthesis of benzimidazole derivatives, which can be adapted for the purification and purity assessment of this compound.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Ratio (v/v) | Application | Reference |

| TLC | Silica Gel | Ethyl Acetate : n-Hexane | 3 : 5 | Reaction Monitoring | nih.gov |

| Column Chromatography | Silica Gel | Ethyl Acetate : n-Hexane | 1 : 1 | Purification | nih.gov |

| TLC | Silica Gel | Chloroform : Methanol | 9 : 1 | Reaction Monitoring | |

| TLC | Pre-coated Silica Gel Plates | Hexane : Ethyl Acetate | 7 : 3 | Reaction Monitoring | researchgate.net |

| Column Chromatography | Silica Gel | Not Specified | Not Specified | Purification | nih.gov |

Table 1. Examples of Chromatographic Conditions for Benzimidazole Derivatives

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine molecular properties. For benzimidazole (B57391) derivatives, these calculations are crucial for understanding their electronic characteristics and reactivity. jocpr.com

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. epstem.net It is particularly effective for analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. dergipark.org.traimspress.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. aimspress.com

In studies of similar benzimidazole derivatives, the HOMO is often localized on the electron-rich benzimidazole ring system, while the LUMO is distributed across the phenyl ring. dergipark.org.tr A smaller HOMO-LUMO gap suggests that a molecule is more reactive because less energy is required to excite an electron from the ground state, facilitating charge transfer. nih.gov This intramolecular charge transfer is a key feature in the electronic behavior of many organic molecules. academie-sciences.fr

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Benzimidazole Derivatives (Calculated via DFT) Note: The following data is for illustrative purposes based on published values for analogous compounds and may not represent the exact values for 2-(3-ethoxyphenyl)-1H-benzimidazole.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Temozolomide (gas phase) | -7.11 | -1.75 | 5.36 |

| 1,2,4-Triazole Derivative | -6.31 | -1.61 | 4.70 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -5.74 | -1.89 | 3.85 |

Data sourced from studies on similar heterocyclic compounds to illustrate typical computational outputs. aimspress.comnih.govejosat.com.tr

Electronegativity, another important descriptor derived from HOMO and LUMO energies, quantifies the ability of a molecule to attract electrons. Along with chemical hardness and softness, these values provide a quantitative measure of the molecule's reactivity and the nature of its potential chemical interactions. dergipark.org.tr

The electron transfer properties of a molecule are intrinsically linked to its frontier molecular orbitals. The HOMO-LUMO energy gap is a primary indicator of how easily an intramolecular charge transfer can occur. academie-sciences.fr A molecule with a small energy gap can be more easily polarized and is considered a "soft" molecule, indicating higher reactivity and a greater ability to engage in electron transfer processes. nih.gov Computational models like DFT are essential for predicting these properties, which are vital for applications in materials science and medicinal chemistry. nih.govacademie-sciences.fr

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques extend beyond quantum mechanics to simulate the physical behavior of molecules, including their interactions with other molecules and their dynamic conformational changes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity. nih.gov For benzimidazole derivatives, docking studies have been performed against a variety of biological targets, including enzymes crucial for bacterial survival and cancer cell proliferation. acs.orgnih.gov

The process involves placing the ligand (e.g., this compound) into the active site of a target protein and calculating a "docking score," which estimates the binding free energy. nih.gov A lower docking score generally indicates a more favorable binding interaction. These interactions are stabilized by forces such as hydrogen bonds (often involving the N-H group of the benzimidazole ring), hydrophobic interactions, and van der Waals forces. researchgate.net

Table 2: Example Docking Scores of Benzimidazole Analogs Against Various Protein Targets Note: This table presents data for various benzimidazole derivatives to illustrate the application of docking studies.

| Compound Derivative | Target Protein | Docking Score (kcal/mol) |

| N-alkylated 2-phenyl-1H-benzimidazole | Dihydrofolate reductase | -8.1 |

| Thieno[2,3-d]pyrimidine-benzimidazole hybrid | tRNA (guanine37-N1)-methyltransferase | -8.9 |

| Benzimidazole-1,2,3-triazole hybrid | DprE1 Enzyme | -CDocker Energy: 40.11 |

Data sourced from docking studies on various benzimidazole-containing compounds. nih.govacs.orgresearchgate.net

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational parameter is the dihedral angle between the plane of the benzimidazole ring system and the ethoxyphenyl ring. X-ray crystallography studies of similar 2-phenylbenzimidazole (B57529) derivatives show that the two ring systems are typically not coplanar, with dihedral angles ranging from approximately 30° to 42°. researchgate.netnih.gov This twisting is due to steric hindrance between the rings. Computational methods can be used to calculate the energy of different conformations to determine the most stable (lowest energy) structure.

Stability studies assess the integrity of a compound under various conditions. Experimental studies on benzimidazoles have investigated their long-term stability in different storage conditions (e.g., varying temperature and light exposure) and short-term stability, such as during freeze-thaw cycles. nih.gov While many benzimidazoles are chemically robust, their stability can be influenced by substituents and the surrounding environment. nih.govnih.gov

In Silico ADMET Profiling and Drug-Likeness Assessment (Computational Toxicology and Pharmacokinetics Research)ni.ac.rs

Computational, or in silico, methods are integral to modern drug discovery, offering early insights into the pharmacokinetic and toxicological profiles of a compound. These predictive models help to identify candidates with favorable drug-like properties and flag potential liabilities, thereby streamlining the research and development process. For the benzimidazole scaffold, numerous studies have employed these techniques to evaluate its potential as a pharmacophore.

Drug-Likeness Assessment:

A fundamental aspect of computational analysis is the assessment of "drug-likeness," which evaluates a molecule's compliance with established empirical rules that correlate physicochemical properties with oral bioavailability. One of the most recognized set of criteria is Lipinski's Rule of Five. youtube.comdrugbank.comnih.gov Studies on 2-phenyl-1H-benzimidazole indicate that it generally exhibits good drug-like characteristics. For instance, it is reported to have only one violation of Lipinski's Rule of Five, suggesting a high probability of good oral absorption and permeation. rsc.org

The drug-likeness of a compound is determined by several key physicochemical parameters. For 2-phenyl-1H-benzimidazole, these predicted parameters align well with the criteria for orally bioavailable drugs.

| Parameter | Predicted Value for 2-phenyl-1H-benzimidazole | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 194.23 g/mol | ≤ 500 g/mol |

| LogP (Lipophilicity) | 3.16 | ≤ 5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 | ≤ 10 |

| Molar Refractivity | 60.34 | 40 - 130 |

ADMET Profiling:

Beyond general drug-likeness, in silico tools can predict specific ADMET properties, providing a more granular view of a compound's likely behavior in the body.

Pharmacokinetic Predictions: The absorption, distribution, metabolism, and excretion of a drug are critical determinants of its efficacy and safety. Computational models for 2-phenyl-1H-benzimidazole suggest favorable pharmacokinetic properties.

| ADMET Parameter | Predicted Profile for 2-phenyl-1H-benzimidazole | Implication |

|---|---|---|

| Gastrointestinal Absorption | High | Good potential for oral administration. |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Less susceptible to efflux pumps, which can reduce drug concentration in cells. |

| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C19, CYP2C9 | Potential for drug-drug interactions. |

| Bioavailability Score | 0.55 | Indicates good oral bioavailability. |

The high predicted gastrointestinal absorption and bioavailability score are promising indicators for oral drug development. The predicted ability to cross the blood-brain barrier suggests that this class of compounds could be investigated for central nervous system targets. However, the predicted inhibition of several cytochrome P450 (CYP) enzymes highlights a potential for drug-drug interactions, a factor that would require careful consideration in later stages of drug development.

Preclinical Biological Activity Profiling

In Vitro Antimicrobial Research

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

There is no specific data available from scientific literature on the antibacterial activity of 2-(3-ethoxyphenyl)-1H-benzimidazole against either Gram-positive or Gram-negative bacterial strains.

Antifungal Activity against Fungal Pathogens

The antifungal profile of this compound has not been documented. While related compounds, such as 2-(hydroxyphenyl)-1H-benzimidazole derivatives, have been synthesized and tested against fungal pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, no such information is available for the ethoxy-substituted variant.

In Vitro Antiproliferative and Anticancer Studies on Cancer Cell Lines

Cytotoxicity Evaluation in Specific Cancer Models

No studies detailing the cytotoxic effects of this compound on any cancer cell lines—including breast, colon, leukemia, liver, cervical, or lung cancer—are present in the accessible literature. Research on other benzimidazole (B57391) derivatives has shown significant anticancer potential, but these findings are specific to the compounds tested.

Cell Cycle Modulation and Apoptosis Induction Research

The impact of this compound on the cell cycle or its ability to induce apoptosis in cancer cells has not been investigated in any published research. Mechanisms such as cell cycle arrest and induction of programmed cell death are common for many biologically active benzimidazoles, but cannot be assumed for this specific compound.

Antiparasitic and Anthelmintic Research

There is no available data concerning the antiparasitic or anthelmintic properties of this compound. The benzimidazole class is famous for its anthelmintic drugs, which function by inhibiting microtubule polymerization in parasites. However, whether this specific analogue possesses such activity is unknown.

Anti-inflammatory Research

Benzimidazole derivatives are recognized as a "privileged structure" in medicinal chemistry and have been investigated for their anti-inflammatory properties. nih.govresearchgate.net These compounds are explored as potential alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) by targeting enzymes like cyclooxygenase (COX). researchgate.net

Specific research on the anti-inflammatory activity of this compound is not detailed in the available literature. However, studies on analogous compounds provide insight. A series of 2-substituted benzimidazole derivatives were recently synthesized and evaluated for their anti-inflammatory potential through both in vitro and in vivo assays, with some compounds demonstrating IC50 values lower than ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. researchgate.netresearchgate.net The benzimidazole scaffold is considered a promising pharmacophore for developing analgesic and anti-inflammatory agents that act on various clinical targets. nih.gov

Antioxidant and Radical Scavenging Capacity Investigations

The antioxidant potential of the benzimidazole scaffold is a subject of ongoing research, as oxidative stress is implicated in numerous diseases. imist.ma Various benzimidazole derivatives have been synthesized and evaluated for their ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) methods. nih.govjuniperpublishers.comscispace.com

While direct antioxidant studies on this compound were not found, a study on the closely related compound, 2-(3-Methoxyphenyl)-1H-benzimidazole , was conducted. researchgate.net This research provides the most relevant available data point for the antioxidant potential of the target compound. The DPPH scavenging activity for this methoxy-analogue was evaluated, and the results are presented below. The findings for other 2-aryl benzimidazole derivatives indicate that the substitution pattern on the phenyl ring is crucial for antioxidant activity. juniperpublishers.comnih.gov For example, benzimidazole hydrazones bearing multiple hydroxyl groups on the arylidene moiety have demonstrated high antioxidant capacity. juniperpublishers.com

Table 1: DPPH Radical Scavenging Activity of a Structurally Related Benzimidazole Derivative

| Compound | DPPH Scavenging Activity (IC50) | Reference |

|---|---|---|

| 2-(3-Methoxyphenyl)-1H-benzimidazole | > 2000 µM | researchgate.net |

| Ascorbic Acid (Standard) | 32 µM | researchgate.net |

Anticonvulsant Activity in Animal Models (e.g., Wistar Rats)

The benzimidazole nucleus is a structural component in various compounds investigated for central nervous system activity, including anticonvulsant effects. imist.ma Preclinical screening for anticonvulsant activity is often conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents. nih.govnih.gov

There is no specific information in the searched literature regarding the anticonvulsant activity of this compound tested in Wistar rats or other animal models. However, the broader class of benzimidazole derivatives has shown promise in this area. For example, series of 2-thioalkyl-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles and other triazole-benzimidazole hybrids have been synthesized and demonstrated potent anticonvulsant activities in MES and scPTZ models in mice. nih.govnih.gov These findings suggest that the benzimidazole scaffold can be a valuable template for the design of new anticonvulsant agents. nih.govnih.gov

Other Investigated Biological Activities

The versatile benzimidazole scaffold has been explored for a wide range of therapeutic applications beyond those detailed above.

Antiviral Activity : Benzimidazole derivatives have been reported to possess broad-spectrum antiviral activities. japsonline.com For instance, certain 1,2-disubstituted benzimidazoles and thiazolo[3,4-a]benzimidazoles have shown inhibitory effects against various RNA and DNA viruses, including significant activity against HIV in cell-based assays. nih.govcapes.gov.brnobleresearch.org Specific screening of this compound was not found.

Antitubercular Activity : Tuberculosis remains a major global health issue, and new therapeutic agents are urgently needed. acs.org The benzimidazole core is considered a "privileged substructure" for designing anti-TB agents. acs.org Numerous studies have demonstrated the potent activity of 2-substituted benzimidazole derivatives against Mycobacterium tuberculosis. acs.orgnih.govnih.govbiointerfaceresearch.com For example, phenoxyalkylbenzimidazoles have been identified with submicromolar activity against M. tuberculosis, with the most potent compound having a minimum inhibitory concentration (MIC) of 52 nM. acs.org While data for this compound is not available, the consistent activity of this chemical class highlights its potential.

Antimalarial Activity : The emergence of drug-resistant malaria parasites necessitates the search for new antimalarial compounds. nih.gov Derivatives of 2-phenyl-1H-benzimidazole have shown good in vitro activity against Plasmodium falciparum, with IC50 values for some compounds in the nanomolar to low micromolar range. nih.govup.ac.zamalariaworld.org The substitution pattern on the benzimidazole and phenyl rings plays a critical role in the antiplasmodial activity. researchgate.netup.ac.zaresearchgate.net

Cholinesterase Inhibition : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.govresearchgate.net Several benzimidazole derivatives have been evaluated as cholinesterase inhibitors. nih.govnih.govnih.gov For instance, a study of various 1H-benzimidazoles showed moderate inhibitory activity against both AChE and BChE. nih.gov Specifically, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole showed an IC50 of 1.05 mM against AChE and 1.10 mM against BChE. nih.gov Another study focused on o/p-propoxyphenylsubstituted-1H-benzimidazole derivatives as potent AChE inhibitors, indicating that alkoxy-substituted phenyl rings at the 2-position of the benzimidazole core are of interest for this activity. researchgate.net

Antidiabetic Activity : Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) signaling, making it a therapeutic target for type 2 diabetes and obesity. jocpr.comjocpr.comnih.gov Benzimidazole derivatives have been investigated as PTP1B inhibitors. jocpr.comjocpr.com Studies have shown that benzimidazole derivatives linked to various heterocyclic moieties can exhibit good PTP1B inhibitory activity, suggesting their potential as antidiabetic agents. jocpr.comjocpr.com

Structure Activity Relationship Sar and Structural Optimization Studies

Impact of Substituents on Biological Potency and Selectivity

The biological profile of 2-(3-ethoxyphenyl)-1H-benzimidazole and its analogs is profoundly influenced by the nature and position of substituents on the benzimidazole (B57391) core and the C2-phenyl ring. nih.gov SAR studies have consistently shown that modifications at the N1, C2, C5, and C6 positions can dramatically alter the potency and selectivity of these compounds against various biological targets. nih.gov

Role of Substituents at N1 Position (e.g., Alkyl, Benzyl (B1604629) Groups)

The N1 position of the benzimidazole ring is a critical site for chemical modification, and the introduction of substituents at this position can significantly impact biological activity. The substitution of the N-H proton with alkyl or benzyl groups is a common strategy to enhance the pharmacological properties of benzimidazole derivatives.

Studies on various 2-phenylbenzimidazoles have demonstrated that N-alkylation can modulate the lipophilicity and steric bulk of the molecule, thereby influencing its interaction with target receptors and its pharmacokinetic profile. For instance, in a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the length of the alkyl chain at the N1 position was found to be a key determinant of antibacterial efficacy. A study revealed that among a series of N-alkylated benzimidazolium salts with varying alkyl chain lengths (propyl, butyl, isopropyl, ethyl, benzyl, and heptyl), the derivative bearing a heptyl group exhibited the most potent antibacterial activity.

The introduction of a benzyl group at the N1 position has also been shown to be advantageous for certain biological activities. For example, the substitution of a benzyl group at the 1-position of some benzimidazole derivatives has been reported to enhance their anti-inflammatory action. nih.gov This enhancement may be attributed to favorable steric and hydrophobic interactions within the binding pocket of the target enzyme or receptor.

While specific data for N1-substituted derivatives of this compound is limited in publicly available literature, the general principles derived from related 2-phenylbenzimidazoles suggest that N1-alkylation or N1-benzylation could be a viable strategy to optimize its biological activity.

Influence of Substitution at C2 Position (e.g., Phenyl Ring Modifications)

The C2-phenyl ring of 2-phenylbenzimidazoles is a key structural element that directly participates in receptor binding. Modifications to this ring, including the position and nature of substituents, can lead to significant changes in biological potency and selectivity. The ethoxy group at the meta-position in this compound plays a crucial role in defining its electronic and steric properties.

Systematic studies on related 2-phenylbenzimidazoles have provided insights into the influence of C2-phenyl ring substitutions. For example, in a study of benzimidazole derivatives targeting the hTRPV-1 receptor, minor changes to a para-substituted phenyl ring at the C2 position led to significant variations in activity. Replacing a trifluoromethyl (CF₃) group with a tert-butyl, methyl (CH₃), or fluorine (F) atom resulted in decreased inhibitory activity.

Furthermore, the disubstitution of the C2-phenyl ring has been explored to enhance biological properties while reducing toxicity. In one study, the introduction of two methoxy (B1213986) groups or a methoxy and a hydroxyl group on the phenyl ring of bisbenzimidazoles not only reduced their cytotoxicity but also enhanced their DNA-ligand stability, leading to a high degree of radioprotection. nih.gov

Effects of Substituents on the Benzimidazole Fused Benzene (B151609) Ring (C5, C6)

Substituents on the fused benzene ring of the benzimidazole core, specifically at the C5 and C6 positions, play a vital role in modulating the biological activity of 2-phenylbenzimidazole (B57529) derivatives. nih.gov These positions offer opportunities to fine-tune the electronic properties, solubility, and receptor interactions of the molecule.

Research has shown that the nature of the substituent at the C6 position can be a primary determinant of the anti-inflammatory activity of 1,2,6-trisubstituted benzimidazoles. nih.gov In some instances, the presence of electron-withdrawing groups at the C6 position has been found to reduce anti-inflammatory effects. nih.gov Conversely, for a series of N-Mannich bases of 2-mercapto-1H-benzimidazoles, a derivative with an electron-withdrawing nitro group at the C6 position was more active than compounds with electron-donating groups.

The C5 position has also been identified as a crucial point for substitution. For example, in a series of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, the substitution at the C5 position of the benzimidazole ring was critical for their anti-inflammatory and CDK-inhibitory activities. nih.gov A nitro group at C5 conferred pronounced activity, whereas a methyl or amino group at the same position led to a complete loss of activity. nih.gov

These findings underscore the importance of the substitution pattern on the benzimidazole nucleus for tailoring the pharmacological profile of these compounds.

Electronic Effects of Substituents (e.g., Electron-Withdrawing vs. Electron-Donating Groups)

In general, the introduction of EWGs, such as nitro (-NO₂) or halo (e.g., -Cl, -F) groups, can enhance the acidity of the benzimidazole N-H proton and alter the electron density of the aromatic system. This can lead to stronger interactions with receptor sites that have complementary electronic features. For instance, studies have shown that benzimidazole derivatives with EWGs often exhibit potent anti-inflammatory and antimicrobial activities. In one study, a compound bearing an electron-withdrawing nitro group at the C6 position of the benzimidazole ring was found to be more active than derivatives with electron-donating groups.

Conversely, EDGs, such as methoxy (-OCH₃) or alkyl groups, can increase the electron density of the benzimidazole ring system. The ethoxy group in this compound is an example of an electron-donating substituent. The presence of EDGs can influence the basicity of the imidazole (B134444) nitrogen atoms and affect the molecule's ability to act as a hydrogen bond acceptor. The position of these groups is also critical; for example, a 4-position electron-donating group on the C2-phenyl ring of certain benzimidazoles resulted in potent anti-inflammatory activity.

The following table summarizes the general electronic effects of substituents on the biological activity of benzimidazole derivatives based on available literature.

| Position of Substitution | Substituent Type | General Effect on Biological Activity |

| C2-Phenyl Ring | Electron-Donating (e.g., 4-OCH₃) | Can lead to potent anti-inflammatory activity. |

| Electron-Withdrawing (e.g., 4-CF₃) | Potency can be sensitive to the specific group and target. | |

| Benzimidazole C5/C6 | Electron-Withdrawing (e.g., -NO₂) | Often enhances anti-inflammatory and antimicrobial activities. |

| Electron-Donating (e.g., -CH₃) | Can lead to lower potency in some anti-inflammatory assays. |

Spatial and Steric Considerations in Receptor Interactions

The three-dimensional shape and size of a molecule, governed by spatial and steric factors, are critical for its ability to bind effectively to a biological target. In the context of this compound and its analogs, steric hindrance can either be detrimental or beneficial to biological activity, depending on the specific receptor topology.

The introduction of bulky substituents can lead to steric clashes with the amino acid residues in a receptor's binding pocket, thereby preventing optimal binding and reducing biological activity. For instance, in the development of p38α MAP kinase inhibitors based on the 2-aminobenzimidazole (B67599) scaffold, it was observed that bulkier groups at the N1 position led to a reduction in inhibitory activity.

Conversely, appropriate steric bulk can enhance binding by promoting favorable van der Waals interactions and by orienting the molecule correctly within the binding site. The size and shape of the substituent can also influence the selectivity of a compound for a particular receptor subtype.

Molecular modeling and docking studies are invaluable tools for visualizing and understanding these spatial interactions. Such studies can help predict how different substituents will affect the binding orientation and affinity of a compound, thereby guiding the design of new derivatives with improved potency and selectivity. For example, docking studies with N-benzyl-1H-benzimidazol-2-amine derivatives have been used to elucidate their binding mode with Leishmania mexicana arginase, a key therapeutic target.

Design Principles for Enhanced Biological Activity

Based on the extensive SAR studies of benzimidazole derivatives, several key design principles have emerged for the development of new analogs with enhanced biological activity. These principles provide a rational framework for optimizing the this compound scaffold for various therapeutic applications.

A fundamental strategy is the principle of bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties to improve the pharmacological profile. For example, the benzimidazole nucleus itself can be considered a bioisostere of naturally occurring purines, which contributes to its broad spectrum of biological activities.

Another key principle is the introduction of specific pharmacophoric features . For many biological targets, the ability to act as a hydrogen bond donor or acceptor is crucial for binding. The nitrogen atoms in the benzimidazole ring and the oxygen atom of the ethoxy group in the title compound are potential hydrogen bond acceptors. The N-H group is a hydrogen bond donor. Modifying the molecule to optimize these interactions is a common design strategy.

Finally, conformational constraint can be a powerful tool to enhance binding affinity and selectivity. By introducing rigid structural elements or specific substituents, the conformational flexibility of the molecule can be reduced, locking it into a bioactive conformation that fits optimally into the target's binding site.

The following table provides a summary of design principles derived from SAR studies of benzimidazole derivatives.

| Design Principle | Strategy | Example from Benzimidazole SAR |

| Bioisosteric Replacement | Replace a functional group with a bioisostere. | The benzimidazole core as a purine (B94841) isostere. |

| Pharmacophore Optimization | Introduce or modify groups for optimal receptor interaction. | Modifying substituents to enhance hydrogen bonding potential. |

| Lipophilicity Modulation | Adjust lipophilicity for improved ADME properties. | N-alkylation to increase lipophilicity. |

| Conformational Constraint | Reduce conformational flexibility to favor a bioactive shape. | Introduction of fused ring systems. |

By applying these design principles, medicinal chemists can systematically optimize the structure of this compound to develop novel therapeutic agents with improved efficacy and safety profiles.

Mechanistic Investigations of Biological Interactions

Molecular Target Identification and Validation

The biological activity of benzimidazole (B57391) derivatives is significantly influenced by substitutions at the N-1 and C-2 positions. The 2-phenyl ring, as present in 2-(3-ethoxyphenyl)-1H-benzimidazole, is a common feature in many biologically active benzimidazoles.

While direct experimental studies on this compound are limited, research on analogous compounds provides significant insights into its potential enzyme-inhibiting capabilities.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (EC 1.5.1.3) is a crucial enzyme in the synthesis of purines and certain amino acids, making it a key target for antimicrobial and anticancer agents. Although no studies have specifically tested this compound, research on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives has demonstrated their potential as DHFR inhibitors. For instance, a molecular docking study of an N-alkylated 2-(4-methoxyphenyl)-1H-benzimidazole derivative (compound 2g in the study) revealed interactions with key amino acids in the binding site of Staphylococcus aureus DHFR. This suggests that the 2-phenyl-benzimidazole scaffold can serve as a foundation for DHFR inhibition. The activity of these derivatives is often linked to their ability to mimic the natural substrate, dihydrofolate, thereby blocking the production of tetrahydrofolate and inhibiting DNA synthesis and cell proliferation.

Cyclooxygenase (COX)

There is currently no available scientific literature detailing the direct inhibitory effects of this compound on cyclooxygenase (COX) enzymes.

Aromatase

Aromatase, a cytochrome P450 enzyme, is critical for estrogen biosynthesis and is a major target in the treatment of hormone-dependent breast cancer. Benzimidazole derivatives have been identified as potential aromatase inhibitors. A study on a series of novel 1,3,4-oxadiazole-benzimidazole derivatives, which included a compound with a 2-(4-ethoxyphenyl)-1H-benzo[d]imidazol-6-yl moiety, evaluated their inhibitory activity against human aromatase. While not the specific compound of interest, this finding indicates that the 2-ethoxyphenyl-benzimidazole structure is compatible with the active site of the aromatase enzyme. The mechanism of these nonsteroidal inhibitors typically involves the interaction of a nitrogen atom in the heterocyclic ring with the heme iron of the cytochrome P450 enzyme, leading to competitive inhibition.

Table 1: Aromatase Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | Structure | Aromatase IC₅₀ (µM) |

| Compound 5b | 2-((5-(2-(4-methoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethan-1-one | 1.475 ± 0.062 |

| Compound 5c | 2-((5-(2-(4-ethoxyphenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-benzylpiperazin-1-yl)ethan-1-one | 2.512 ± 0.124 |

| Letrozole (Reference) | - | Not specified in study |

*Data from a study on 1,3,4-oxadiazole-benzimidazole derivatives.

α-Glucosidase

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have reported that benzimidazole derivatives can act as α-glucosidase inhibitors. For example, a benzimidazole derivative featuring a phenyl ring with three hydroxyl groups was identified as a potent α-glucosidase inhibitor. While the substitution pattern differs from this compound, it highlights the potential of the benzimidazole scaffold to interact with this enzyme. The inhibitory mechanism likely involves the compound binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.

5-Lipoxygenase Activating Protein (FLAP)

FLAP is essential for the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases like asthma. There is no direct evidence of this compound inhibiting FLAP. However, a patent for a FLAP inhibitor described a compound, 3-(3-tert-butylsulfanyl-1-(4-(6-ethoxypyridin-3-yl)benzyl)-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl)-2,2-dimethylpropionic acid (GSK2190915), which contains an ethoxy-substituted aromatic ring, suggesting that such moieties can be part of FLAP-inhibiting structures.

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. The benzimidazole scaffold is recognized as a "biologically attractive scaffold" for designing protein kinase inhibitors. An in-silico study investigating various benzimidazole derivatives identified 2-phenylbenzimidazole (B57529) as having significant inhibitory potential against protein kinases like CDK4/CycD1 and Aurora B, with a binding energy of -8.2 kcal/mol. This suggests that the unsubstituted 2-phenyl-benzimidazole core, a close structural relative of this compound, can effectively fit into the ATP-binding pocket of these enzymes. The mechanism often involves the formation of hydrogen bonds and van der Waals interactions with key residues in the kinase domain, competing with ATP for binding.

Topoisomerases are enzymes that manage the topology of DNA and are vital for DNA replication and transcription. Their inhibition is a key mechanism for several anticancer drugs. Benzimidazole-based compounds are known to exert anticancer effects through topoisomerase inhibition and by intercalating into the DNA minor groove. For example, a study on the bis-benzimidazole derivative 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA) found that it preferentially targets and inhibits E. coli DNA topoisomerase I. Such compounds often bind to the AT-rich regions of the DNA minor groove, stabilizing the DNA-topoisomerase cleavage complex and leading to cell death.

Microtubules are essential components of the cytoskeleton involved in cell division, motility, and transport. Benzimidazole compounds, as a class, are well-known for their ability to interfere with microtubule polymerization. They act as microtubule poisons by targeting β-tubulin, a key protein subunit of microtubules. By binding to β-tubulin, these compounds inhibit its polymerization into microtubules, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.

Receptor Interaction Studies

There is no specific data available on the interaction of this compound with the TRPV1 receptor.

The cannabinoid receptors (CB1 and CB2) are part of the endocannabinoid system and are targets for various therapeutic areas. A study on novel compounds found on the designer drug market identified 1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-5-carboxamide , a compound containing a 2-[(4-ethoxyphenyl)methyl] moiety, as having potential cannabinoid receptor activity. The structural similarity to this compound, particularly the ethoxyphenyl group at the 2-position, suggests that this scaffold could potentially interact with cannabinoid receptors.

There is no specific data available on the interaction of this compound with bradykinin (B550075) receptors.

Interaction with Specific Cytokines and Signaling Pathways

There is currently no available scientific literature detailing the specific interactions of this compound with specific cytokines or inflammatory signaling pathways. However, the potential for related benzimidazole derivatives to inhibit enzymes like COX and protein kinases involved in inflammatory pathways suggests that this class of compounds could modulate cytokine production and signaling, though direct evidence for the target compound is lacking.

Elucidation of Molecular Pathways and Cellular Mechanisms (e.g., Apoptosis)

The induction of apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents exert their effects. While direct studies on the specific molecular pathways initiated by this compound are not extensively documented in publicly available research, the broader class of 2-aryl-1H-benzimidazole derivatives has been the subject of numerous mechanistic investigations. These studies provide a strong foundation for understanding the potential apoptotic mechanisms of this compound by examining its structural analogs.

Research into various 2-substituted phenyl-1H-benzimidazole derivatives indicates that they can trigger apoptosis through multiple cellular pathways. A common mechanism involves the induction of cell cycle arrest, which can lead to apoptosis if the cell fails to repair DNA damage. nih.gov Benzimidazoles have been shown to cause cell cycle arrest at different phases, including G0/G1, S, or G2/M, leading to abnormal DNA replication, chromatin condensation, and ultimately, programmed cell death. nih.gov

Furthermore, many benzimidazole derivatives are known to instigate apoptosis by disrupting the mitochondrial membrane potential. This disruption results in the release of pro-apoptotic factors like cytochrome c into the cytosol, which in turn activates a cascade of caspases, the key executioners of apoptosis. nih.gov

Investigations into specific benzimidazole hybrids have provided more granular insights into these apoptotic pathways. For instance, studies on benzimidazole/1,2,3-triazole hybrids have demonstrated their ability to promote apoptosis by activating initiator caspase-8 and executioner caspase-3. nih.gov Activation of caspase-8 suggests the involvement of the extrinsic apoptosis pathway, while the activation of caspase-3 is a central event in both extrinsic and intrinsic pathways. These hybrids were also found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further shifting the cellular balance towards apoptosis. nih.gov

The following table summarizes the mechanistic findings from studies on various 2-aryl-1H-benzimidazole derivatives, which may provide insights into the potential apoptotic pathways of this compound.

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Cellular/Molecular Effects | Key Pathway(s) Implicated |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | MDA-MB-231 (Breast Cancer) | Cell cycle arrest, disruption of mitochondrial membrane potential, caspase activation. nih.gov | Intrinsic Apoptosis Pathway |

| Benzimidazole/1,2,3-triazole hybrids | MCF-7 (Breast Cancer) | Activation of caspase-3 and caspase-8, upregulation of Bax, downregulation of Bcl-2. nih.gov | Extrinsic and Intrinsic Apoptosis Pathways |

| 2-Phenylbenzimidazole derivatives | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) | Antiproliferative activity. researchgate.net | General Apoptosis (specific pathway not detailed) |

| Benzimidazole anthelmintics (e.g., Albendazole, Mebendazole) | Various | Disruption of microtubule polymerization, induction of apoptosis, G2/M cell cycle arrest. nih.gov | Microtubule disruption-induced Apoptosis |

This table presents findings from studies on structurally related benzimidazole derivatives to infer the potential mechanisms of this compound, for which direct studies are not available.

Emerging Research Directions and Future Perspectives

Development of Multi-Target Directed Ligands

The complexity of diseases like cancer and Alzheimer's has highlighted the limitations of single-target drugs, leading to a surge in the development of multi-target directed ligands (MTDLs). nih.govrsc.org MTDLs are single chemical entities engineered to interact with multiple biological targets, offering a promising approach to overcome drug resistance and improve therapeutic efficacy. rsc.org The benzimidazole (B57391) framework, with its structural similarities to purine (B94841), readily interacts with a variety of biopolymers, making it an ideal scaffold for MTDL design. nih.gov

Researchers are actively designing and synthesizing novel 2-(substituted phenyl)-1H-benzimidazole derivatives that can simultaneously modulate different pathways involved in disease progression. acs.org For instance, by incorporating various substituents at the N-1 and C-2 positions of the benzimidazole ring, scientists aim to create compounds with both antiproliferative and antimicrobial properties. acs.org This is particularly relevant for cancer patients who are often immunocompromised and susceptible to infections. acs.org The development of such MTDLs could lead to more effective and holistic treatment strategies. rsc.org

Hybridization Strategies with Other Pharmacophores

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov This approach can lead to compounds with enhanced affinity, improved selectivity, and novel mechanisms of action. Several studies have explored the hybridization of the benzimidazole nucleus with other potent pharmacophores, including triazoles, thiazinones, and chrysanthemum acid moieties, to create new therapeutic agents.

Triazoles

The combination of benzimidazole and 1,2,3-triazole moieties has yielded promising results, particularly in the development of anticancer agents. nih.govnih.gov These hybrid molecules have been shown to selectively bind to and stabilize G-quadruplex DNA, a structure implicated in cancer cell proliferation. nih.gov The triazole ring, known for its ability to form hydrogen bonds and engage in π-π stacking interactions, complements the DNA binding properties of the benzimidazole core. nih.govnih.gov

Thiazinones

The synthesis of hybrid molecules incorporating both benzimidazole and thiophene (B33073) pharmacophores is an emerging strategy for developing new antiparasitic agents. mdpi.com Thiophene and its derivatives have demonstrated significant activity against a range of parasites. mdpi.com By combining these two heterocyclic systems, researchers aim to create synergistic effects and overcome the challenges of drug resistance in the treatment of parasitic infections like trichinellosis. mdpi.com

Chrysanthemum Acid Moieties

While specific research on the hybridization of 2-(3-ethoxyphenyl)-1H-benzimidazole with chrysanthemum acid moieties is still emerging, the principle of combining a potent insecticidal component with the versatile benzimidazole core holds potential for the development of new agrochemicals or agents to combat vector-borne diseases.

Application of Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. chemmethod.com This involves the use of environmentally benign solvents, catalysts, and reaction conditions. The synthesis of 2-substituted benzimidazoles, including this compound, has been a focus of these efforts. chemmethod.comniscpr.res.in

Traditional methods for benzimidazole synthesis often involve harsh reagents and high temperatures. chemmethod.com Modern, greener alternatives utilize microwave irradiation, ultrasound, and biodegradable catalysts to improve efficiency and reduce waste. rjptonline.orgmdpi.com For example, one-pot condensation reactions of o-phenylenediamine (B120857) and aldehydes in the presence of catalysts like ammonium (B1175870) chloride or in green solvents like polyethylene (B3416737) glycol (PEG) have been developed. chemmethod.comniscpr.res.in These methods are not only more environmentally friendly but also often result in higher yields and easier purification of the final product. chemmethod.com

Advanced Computational Design for Novel Derivatives

Computational tools are playing an increasingly vital role in the design and discovery of new drug candidates. Molecular docking and molecular dynamics simulations allow researchers to predict how novel benzimidazole derivatives will interact with their biological targets. nih.govacs.org

These in silico methods enable the rational design of molecules with improved binding affinity and selectivity. acs.org For example, computational studies can identify the key amino acid residues in a target protein that interact with the benzimidazole scaffold, guiding the design of new derivatives with optimized interactions. acs.org This approach accelerates the drug discovery process and reduces the need for extensive and costly experimental screening.

Potential as Research Probes in Chemical Biology

Beyond their therapeutic potential, benzimidazole derivatives are also being developed as chemical probes to study biological processes. nih.gov Their fluorescent properties and ability to bind to specific biomolecules make them valuable tools for bioimaging and target identification. nih.gov

For instance, "clickable" benzimidazole-based probes have been created to label and identify specific enzymes within cells, such as protein arginine deiminases (PADs), which are implicated in various diseases. nih.gov These probes allow for the visualization of enzyme activity and can be used to screen for new inhibitors. nih.gov The development of such probes based on the this compound scaffold could provide valuable insights into its mechanism of action and help identify new therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.